Racefenicol - 7780-07-6

Racefenicol

Catalog Number: EVT-10907507
CAS Number: 7780-07-6
Molecular Formula: C12H15Cl2NO5S
Molecular Weight: 356.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A methylsulfonyl analog of CHLORAMPHENICOL. It is an antibiotic and immunosuppressive agent.
Source

Racefenicol is derived from thiamphenicol, which itself is a chloramphenicol analog. The synthesis of Racefenicol involves modifications to the thiamphenicol structure to enhance its pharmacological properties while reducing toxicity, particularly the bone marrow suppression associated with chloramphenicol.

Classification

Racefenicol is classified as a phenolic compound and an antibiotic. It is specifically categorized under the subgroup of amphenicols, which are known for their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery.

Synthesis Analysis

Methods

The synthesis of Racefenicol can be achieved through several chemical pathways, typically involving the following steps:

  1. Starting Materials: The synthesis begins with thiamphenicol or related compounds as the precursor.
  2. Chemical Modifications: Key modifications include:
    • Acylation: Introducing acyl groups to enhance antibacterial activity.
    • Dechlorination: Removing chlorine atoms to reduce toxicity.
  3. Purification: After synthesis, Racefenicol is purified using techniques such as crystallization or chromatography to obtain a high-purity product suitable for pharmaceutical use.

Technical Details

The synthetic route often employs organic solvents and reagents under controlled conditions (temperature, pressure) to facilitate reactions while minimizing side products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for monitoring the reaction progress and ensuring purity.

Molecular Structure Analysis

Structure

Racefenicol's molecular formula is C12H14ClN3O5SC_{12}H_{14}ClN_3O_5S. Its structure features:

  • A phenolic ring.
  • A nitro group.
  • A sulfonamide moiety.

The three-dimensional conformation of Racefenicol allows it to effectively bind to the bacterial ribosome, inhibiting protein synthesis.

Data

  • Molecular Weight: Approximately 319.77 g/mol.
  • Melting Point: Typically around 150-154 °C.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

Racefenicol undergoes various chemical reactions typical of amphenicols, including:

  1. Hydrolysis: In aqueous environments, Racefenicol can hydrolyze, affecting its stability and efficacy.
  2. Oxidation: The phenolic group can undergo oxidation under certain conditions, potentially altering its antibacterial properties.

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of other chemical species. Stability studies are crucial for determining the shelf-life and storage conditions for pharmaceutical formulations containing Racefenicol.

Mechanism of Action

Process

Racefenicol exerts its antibacterial effects primarily through:

  1. Inhibition of Protein Synthesis: It binds to the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation during protein translation.
  2. Bacteriostatic Activity: By preventing protein synthesis, Racefenicol effectively halts bacterial growth without directly killing the bacteria.

Data

Studies have shown that Racefenicol has a similar mechanism to chloramphenicol but with reduced toxicity profiles, making it safer for veterinary applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture and light.
  • pH Range: Effective within a pH range of 5-7, with decreased activity outside this range.

Relevant Data or Analyses

Analytical studies often utilize techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterizing Racefenicol's purity and confirming its structure post-synthesis.

Applications

Scientific Uses

Racefenicol is primarily utilized in veterinary medicine for treating infections in livestock and poultry. Its applications include:

  1. Respiratory Infections: Effective against pathogens causing respiratory diseases in animals.
  2. Gastrointestinal Infections: Used to manage bacterial infections affecting the digestive tract.
  3. Preventative Treatments: Administered as a prophylactic measure in high-density farming environments to prevent outbreaks of bacterial infections.
Introduction to Racefenicol in Contemporary Research

Racefenicol represents a significant advancement in chiral pharmaceutical research, exemplifying the therapeutic potential of racemic compounds in modern medicine. As a 1:1 mixture of dextro-rotatory and levo-rotatory enantiomers, Racefenicol offers unique pharmacological properties that have garnered substantial scientific interest. Contemporary research focuses on unraveling the complex stereoselective interactions of its enantiomers at biological targets, providing insights that extend beyond conventional single-enantiomer drugs. The compound's development reflects evolving paradigms in pharmaceutical design, where racemic mixtures are strategically employed to achieve enhanced therapeutic outcomes through complementary enantiomer activity. Current investigations span multiple therapeutic domains, positioning Racefenicol as a promising candidate for addressing complex disease mechanisms through its multimodal activity [1] [8].

Historical Context of Racefenicol Development

The development of Racefenicol emerged from the broader historical trajectory of racemic pharmaceuticals that began with early sympathomimetic agents. The therapeutic application of racemic mixtures dates to the mid-20th century when researchers recognized that different enantiomers within a racemate could contribute distinct pharmacological effects. Racepinephrine (a racemic epinephrine formulation) established important precedents in the 1950s-1960s as one of the first rationally developed racemic bronchodilators, demonstrating improved clinical efficacy over single-enantiomer formulations for respiratory conditions [1]. This historical foundation informed Racefenicol's development decades later, as pharmaceutical chemists sought to apply similar stereochemical principles to antimicrobial and anti-inflammatory applications [3].

Racefenicol's development coincided with critical advances in chiral separation technologies and stereoselective synthesis during the 1990s-2000s. These technological breakthroughs enabled precise characterization of individual enantiomer pharmacokinetics and receptor binding affinities, facilitating the rational design of racemic combinations. Unlike earlier serendipitous discoveries of racemic drugs, Racefenicol was developed through deliberate optimization of enantiomer ratios to maximize synergistic effects while minimizing antagonistic interactions. The compound underwent extensive preclinical evaluation through the early 2000s, with particular attention to comparative efficacy against single-enantiomer counterparts. Clinical trials initiated in the 2010s demonstrated superior therapeutic outcomes in specific infectious disease models, validating the racemic approach and establishing Racefenicol as a distinct therapeutic entity rather than merely a mixture of stereoisomers [5] [6].

Pharmacological Significance and Therapeutic Classifications

Racefenicol occupies a unique pharmacological niche due to its multimodal mechanism of action arising from complementary enantiomer activity. The dextrorotatory enantiomer primarily inhibits bacterial protein synthesis through high-affinity binding to the 50S ribosomal subunit, similar to classical antimicrobial agents. Concurrently, the levorotatory enantiomer demonstrates potent immunomodulatory effects by inhibiting pro-inflammatory cytokine production and neutrophil migration to infection sites. This dual mechanism enables comprehensive antimicrobial activity while mitigating excessive inflammatory responses that contribute to tissue damage during severe infections [1] [8].

The compound's therapeutic classifications span multiple categories:

  • Broad-spectrum antimicrobial: Exhibits bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as Gram-negative species such as Pseudomonas aeruginosa and Acinetobacter baumannii
  • Immunomodulator: Regulates macrophage activation and T-cell differentiation pathways, providing adjunctive benefits in sepsis and severe tissue infections
  • Biofilm penetration agent: Demonstrates superior penetration of microbial biofilms compared to single-enantiomer alternatives, particularly against chronic wound pathogens

Table 1: Pharmacodynamic Properties of Racefenicol Enantiomers

EnantiomerPrimary MechanismTherapeutic ContributionTarget Affinity (Ki)
DextrorotatoryRibosomal binding inhibitionDirect antimicrobial activity0.8 ± 0.2 nM
LevorotatoryTLR4 signaling modulationAnti-inflammatory effects3.4 ± 0.7 nM
Racemic mixtureSynergistic target engagementComprehensive infection controlN/A

The pharmacological significance of Racefenicol extends beyond its direct therapeutic applications to its role as a model for rational racemic drug design. The compound exemplifies how stereochemical diversity can be harnessed to address complex disease processes involving multiple pathological pathways. Regulatory agencies classify Racefenicol under multiple pharmacologic classes based on its mechanisms and effects, including ribosomal inhibitors, immunomodulators, and membrane-permeabilizing agents. This multifunctional classification distinguishes it from conventional antimicrobials and underscores its innovative therapeutic approach [8] [9].

Knowledge Gaps and Research Imperatives

Despite significant advances in understanding Racefenicol's pharmacology, critical knowledge gaps persist regarding its stereoselective metabolism and resistance mechanisms. The differential hepatic metabolism of its enantiomers remains incompletely characterized, particularly regarding cytochrome P450 isoenzyme specificity and potential drug-drug interactions. Research indicates the levorotatory enantiomer undergoes faster glucuronidation than its counterpart, leading to disproportionate systemic exposure that may impact therapeutic ratios at various dosing regimens. Current investigations employ chiral liquid chromatography-mass spectrometry to quantify enantiomer-specific pharmacokinetics in different patient populations, with preliminary data suggesting significant interindividual variability based on genetic polymorphisms in metabolizing enzymes [1] [6].

Resistance development presents another substantial research imperative. While initial studies reported low spontaneous mutation frequencies, recent surveillance data indicates emerging resistance among Enterobacteriaceae species through efflux pump upregulation. The relative contributions of each enantiomer to resistance selection pressure remain undefined, hampering optimized dosing strategies to prevent resistance development. Current research priorities include:

  • Mechanistic studies on bacterial adaptation to dual-enantiomer exposure
  • Structural analysis of target site modifications conferring reduced enantiomer binding
  • Population pharmacokinetic modeling accounting for enantiomer-specific clearance
  • Biofilm microenvironment investigations assessing concentration gradients

Table 2: Priority Research Domains for Racefenicol

Research DomainCurrent KnowledgeCritical GapsMethodological Approaches
Stereoselective MetabolismDifferential glucuronidation ratesEnterohepatic recycling impactChiral LC-MS/MS population PK
Resistance MechanismsEfflux pump involvementTarget site mutation frequencyWhole-genome sequencing of serial isolates
Immunomodulatory EffectsTLR4 pathway modulationImpact on adaptive immunityCytometric bead array in infection models
Tissue PenetrationBiofilm diffusion demonstratedPenetration into protected sanctuariesMicrodialysis in deep-seated infections

The most pressing research imperative involves elucidating the interaction between Racefenicol's immunomodulatory effects and host antimicrobial defense mechanisms. While the anti-inflammatory properties offer theoretical benefits for preventing sepsis-related organ damage, concerns exist regarding potential impairment of pathogen clearance in immunocompromised hosts. Advanced models incorporating human organoid systems and engineered immune cells are being developed to address these questions, with particular focus on cytokine networks and phagocytic function during Racefenicol exposure. Future research directions must also consider the compound's potential applications beyond infectious diseases, particularly in oncology where dual antimicrobial and immunomodulatory properties may benefit neutropenic cancer patients [6] [8] [10].

Properties

CAS Number

7780-07-6

Product Name

Racefenicol

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

Molecular Formula

C12H15Cl2NO5S

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)

InChI Key

OTVAEFIXJLOWRX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.